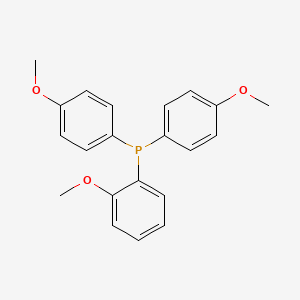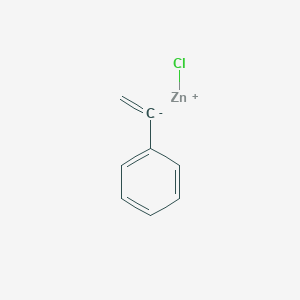
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to two 4-methoxyphenyl groups and one 2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorobis(2-methoxyphenyl)phosphine with 4-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the catalytic intermediate and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
Uniqueness
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .
Eigenschaften
| 118936-79-1 | |
Molekularformel |
C21H21O3P |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-8-12-18(13-9-16)25(19-14-10-17(23-2)11-15-19)21-7-5-4-6-20(21)24-3/h4-15H,1-3H3 |
InChI-Schlüssel |
XLONOKALOHPLTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)

